1,3-Benzodioxol-5-amine, 6-(2-propenyl)-
Description
1,3-Benzodioxol-5-amine, 6-(2-propenyl)- is a substituted benzodioxole derivative characterized by a 1,3-benzodioxole core with an amine group at the 5-position and a 2-propenyl (allyl) group at the 6-position. The parent compound, 1,3-benzodioxol-5-amine (C₇H₇NO₂), has a molecular weight of 137.14 g/mol and is a bicyclic aromatic system with a methylenedioxy group fused to an aniline moiety . The 6-(2-propenyl) substituent introduces an unsaturated allyl chain, which may influence reactivity, solubility, and biological activity compared to alkyl or halogenated analogs.
Properties
CAS No. |
93578-22-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-prop-2-enyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H11NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5H,1,3,6,11H2 |
InChI Key |
TULQBWADWRIPJE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C=C1N)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Allylbenzo[d][1,3]dioxol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with benzo[d][1,3]dioxole as the starting material.
Alkylation: The benzo[d][1,3]dioxole undergoes alkylation with allyl bromide in the presence of a strong base such as potassium tert-butoxide.
Amination: The resulting product is then subjected to amination using ammonia or an appropriate amine source under elevated temperature and pressure conditions.
Industrial Production Methods: Industrial production of 6-Allylbenzo[d][1,3]dioxol-5-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Allylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: Substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitrobenzo[d][1,3]dioxole, benzoic acid derivatives.
Reduction Products: Amino derivatives, hydroxyl derivatives.
Substitution Products: Alkylated benzo[d][1,3]dioxole derivatives, halogenated derivatives.
Scientific Research Applications
6-Allylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Allylbenzo[d][1,3]dioxol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1,3-benzodioxol-5-amine, 6-(2-propenyl)- and its analogs:
Structural and Functional Analysis
Alkyl Substituents: 6-Propyl vs. 6-(2-Propenyl)
- 6-Propyl derivative: The saturated propyl group (C₃H₇) enhances hydrophobicity compared to the parent compound.
- This could enable participation in Michael addition or radical reactions, similar to allyl-containing organosulfur compounds in garlic (e.g., diallyl disulfide) .
Halogenated Derivative: 6-Iodo
- The iodine atom increases molecular weight (263.03 g/mol) and may improve X-ray diffraction properties due to its high electron density. Storage under inert gas (e.g., nitrogen) is required to prevent degradation .
N-Substituted Derivatives: N-Methyl and MSNBA
- N-Methyl : Methylation of the amine group reduces basicity and alters toxicity. Safety data sheets classify it as hazardous, requiring precautions during handling .
- MSNBA : The addition of a methylsulfonyl-nitroaryl group confers GLUT5 inhibitory activity, highlighting how electron-withdrawing substituents can modulate biological function .
Q & A
Q. What are the recommended synthetic routes for 1,3-Benzodioxol-5-amine, 6-(2-propenyl)-, and how do reaction conditions influence yield?
Methodological Answer:
- Core Approach: Use allylation reactions or coupling strategies involving benzodioxol precursors. For example, allyl tributyl stannane has been employed in analogous systems to introduce propenyl groups via nucleophilic substitution or cross-coupling .
- Optimization Steps:
- Vary temperature (e.g., 60–100°C) and solvent polarity (THF vs. DMF) to control regioselectivity.
- Monitor reaction progress via TLC or HPLC-MS to identify intermediates.
- Critical Data: highlights crystallographic validation (X-ray diffraction) for benzodioxol derivatives, ensuring structural fidelity post-synthesis .
Q. How should researchers characterize the stability of 1,3-Benzodioxol-5-amine derivatives under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Conduct accelerated stability studies in buffers (pH 1–10) at 25°C, 40°C, and 60°C.
- Use UV-Vis spectroscopy to track degradation products (e.g., oxidation of the propenyl group).
- Reference Case: Similar benzodioxol compounds () show instability in acidic conditions due to hydrolysis of the dioxolane ring .
Advanced Research Questions
Q. What computational methods are suitable for predicting the bioactivity of 1,3-Benzodioxol-5-amine derivatives against neurological targets?
Methodological Answer:
- Workflow:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of serotonin receptors (5-HT subtypes).
- Validate predictions with MD simulations (GROMACS) to assess ligand-receptor stability.
- Cross-reference with in vitro assays (e.g., cAMP accumulation in HEK293 cells).
- Theoretical Basis: emphasizes aligning computational models with experimental frameworks to reduce false positives .
Q. How can contradictory data on the cytotoxicity of benzodioxol-amine derivatives be resolved?
Methodological Answer:
- Analytical Framework:
- Compare cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., MTT vs. LDH assays).
- Use metabolomics (LC-MS) to identify pro-drug activation pathways.
- Case Study: notes discrepancies in benzimidazole analogs due to varying metabolic enzyme expression .
Q. What strategies enable selective functionalization of the propenyl group without disrupting the benzodioxol core?
Methodological Answer:
- Synthetic Chemistry:
Data Contradiction Analysis
Q. How to address inconsistencies in reported binding affinities of benzodioxol derivatives for monoamine transporters?
Methodological Answer:
- Root Cause Analysis:
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
